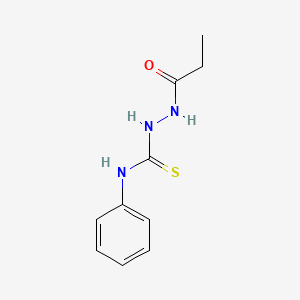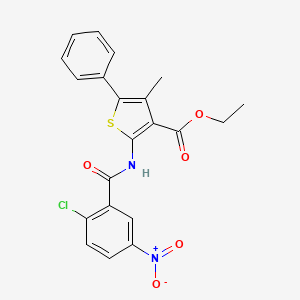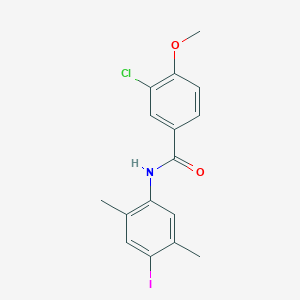
N-phenyl-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
N-phenyl-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.07793322 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of thiosemicarbazides, a category to which N-phenyl-2-propionylhydrazinecarbothioamide belongs, is in the inhibition of corrosion for metals in acidic media. Ebenso et al. (2010) investigated the inhibition potentials of three thiosemicarbazides for mild steel corrosion in sulfuric acid, concluding their effectiveness as corrosion inhibitors, with efficiency depending on their molecular structure. The study used gravimetric and gasometric methods, supporting a physical adsorption mechanism that followed Langmuir adsorption isotherm models. Quantum chemical parameters correlated with the experimental inhibition efficiencies, highlighting the role of molecular properties in their activity as corrosion inhibitors (Ebenso, Isabirye, & Eddy, 2010).
Molecular Sensing
The compounds have been researched for their applications as fluorescent sensors. For instance, Marenco et al. (2012) explored the use of a derivative as a ratiometric 'Off–On' fluorescent probe for iron (III) detection in aqueous solutions. This application demonstrates the potential of such compounds in environmental and biological monitoring, where selective and sensitive detection of metal ions is crucial (Marenco, Fowley, Hyland, Hamilton, & Galindo-Riaño, 2012).
Biological Activity
This compound derivatives have also been synthesized and evaluated for their biological activities. Bhat et al. (2022) synthesized N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and assessed their antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents. Docking studies predicted these compounds could act as potential drugs due to their binding affinity with target proteins (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022).
Propriétés
IUPAC Name |
1-phenyl-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-9(14)12-13-10(15)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKVZOOITUXELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-iodophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4593654.png)
![4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B4593669.png)
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-3-nitrobenzenesulfonohydrazide](/img/structure/B4593674.png)
![N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4593677.png)

![methyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4593695.png)


![3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4593718.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4593726.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4593740.png)
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4593749.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4593766.png)
![4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4593777.png)
